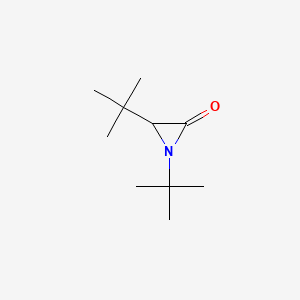
Germanium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium and zinc are two elements that form a compound with significant industrial and scientific applications. Germanium is a lustrous, hard, grayish-white metalloid in the carbon group, positioned between silicon and tin. It possesses semiconductor properties, making it indispensable in modern electronics like transistors and solar cells . Zinc, on the other hand, is a bluish-white, lustrous metal known for its anti-corrosion properties and is widely used in galvanization . The combination of germanium and zinc results in a compound that leverages the unique properties of both elements, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of germanium-zinc compounds often involves the reaction of germanium dioxide (GeO₂) with zinc oxide (ZnO) under high-temperature conditions. One common method is the reduction of these oxides using hydrogen gas, which results in the formation of germanium-zinc alloys .
Industrial Production Methods: In industrial settings, germanium is typically recovered from zinc refining residues. The process involves leaching zinc oxide dust with sulfuric acid, which dissolves both germanium and zinc. The solution is then subjected to various separation techniques to isolate and purify germanium and zinc .
Types of Reactions:
Oxidation: Germanium reacts with oxygen to form germanium dioxide (GeO₂), while zinc forms zinc oxide (ZnO).
Reduction: Both germanium and zinc can be reduced from their oxides using hydrogen gas.
Substitution: Germanium can undergo substitution reactions with halogens to form germanium tetrahalides.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Germanium dioxide (GeO₂) and zinc oxide (ZnO).
Reduction: Pure germanium and zinc metals.
Substitution: Germanium tetrahalides (e.g., GeCl₄).
Scientific Research Applications
Chemistry: Germanium-zinc compounds are used in the synthesis of various semiconductor materials, which are crucial for electronic devices .
Biology: Germanium has shown potential in biological applications due to its ability to modulate immune responses and exhibit anti-inflammatory properties .
Medicine: Germanium compounds are being explored for their potential in treating certain diseases, including cancer, due to their unique biological effects .
Industry: Germanium-zinc compounds are used in the production of fiber optics, infrared optics, and as catalysts in polymerization reactions .
Mechanism of Action
The mechanism by which germanium-zinc compounds exert their effects involves the interaction of germanium with biological molecules, leading to modulation of immune responses and anti-inflammatory effects. Germanium can form complexes with proteins and enzymes, influencing various biochemical pathways . In industrial applications, the semiconductor properties of germanium are leveraged to enhance the performance of electronic devices .
Comparison with Similar Compounds
Silicon: Like germanium, silicon is a semiconductor used in electronic devices.
Tin: Shares similar chemical properties with germanium and is used in alloys and coatings.
Arsenic: Used in semiconductor materials, similar to germanium.
Uniqueness: Germanium-zinc compounds are unique due to their combination of semiconductor properties and biological effects. Unlike silicon and tin, germanium exhibits significant biological activity, making it valuable in both industrial and medical applications .
Properties
Molecular Formula |
GeZn |
|---|---|
Molecular Weight |
138.0 g/mol |
IUPAC Name |
germanium;zinc |
InChI |
InChI=1S/Ge.Zn |
InChI Key |
MRZMQYCKIIJOSW-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


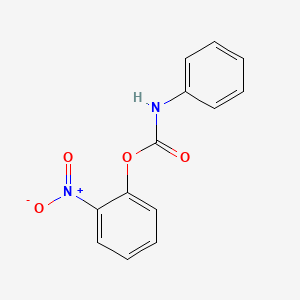
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
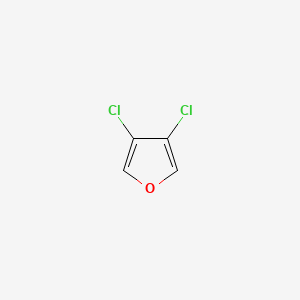
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
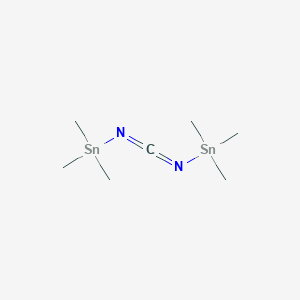
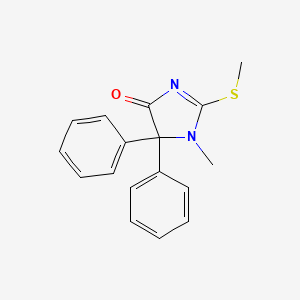
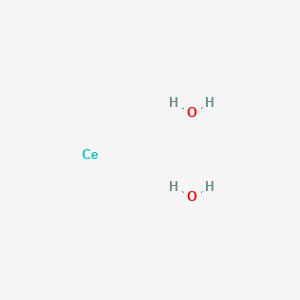
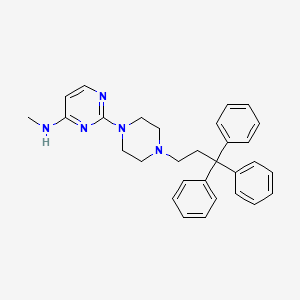
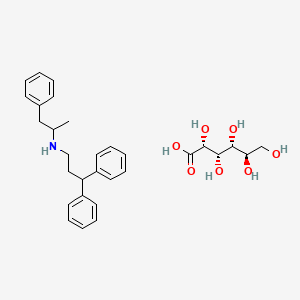
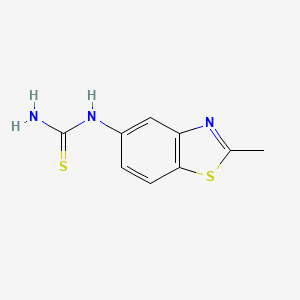

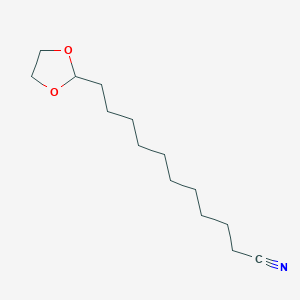
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
